5,5-Diphenyl-1,3-oxazolidin-2-one
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Overview
Description
5,5-Diphenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of two phenyl groups at the 5-position enhances its stability and reactivity, making it a valuable scaffold in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-1,3-oxazolidin-2-one typically involves the cyclization of N-acyl derivatives. One common method is the benzylation of lithium enolates of N-acyl derivatives, which is sensitive to the method of quenching the reaction. Effective yields and high diastereoselectivities are observed when the reactions are quenched into aqueous buffer . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable chiral auxiliaries and efficient quenching methods are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,5-Diphenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazolidinone ring.
Common Reagents and Conditions
Benzylation: Lithium enolates of N-acyl derivatives are commonly used, with aqueous buffer quenching providing effective yields.
Methylation: Sodium enolates are preferred for methylation reactions, yielding high diastereoselectivities.
Major Products
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in synthetic organic chemistry and medicinal applications.
Scientific Research Applications
5,5-Diphenyl-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Diphenyl-1,3-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. These compounds bind to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible Streptococcus pneumoniae and Bacteroides fragilis .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
5,5-Diphenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which provides enhanced stability and reactivity. Its use as a chiral auxiliary in synthetic organic chemistry sets it apart from other oxazolidinones, making it a valuable tool for the synthesis of enantiomerically pure compounds .
Properties
CAS No. |
52481-82-0 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-14-16-11-15(18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) |
InChI Key |
LVWDOTMVYBUIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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